2,5-Dimethyl cyclopentanamine
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Overview
Description
2,5-Dimethyl cyclopentanamine is an organic compound with the molecular formula C7H15N. It is a cyclopentane derivative with two methyl groups attached at the 2 and 5 positions and an amine group at the 1 position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl cyclopentanamine typically involves the cyclization of appropriate precursors followed by amination. One common method is the reduction of 2,5-dimethylcyclopentanone using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then converted to the amine via amination reactions .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation of precursors under high pressure and temperature conditions. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated amines, acylated amines
Scientific Research Applications
2,5-Dimethyl cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular pathways, modulating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylcyclopentan-1-amine
- 2,5-Dimethylcyclopentanone
- Cyclopentanamine
Uniqueness
2,5-Dimethyl cyclopentanamine is unique due to the specific positioning of its methyl groups and amine group, which imparts distinct chemical and physical properties. This structural arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,5-dimethylcyclopentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5-3-4-6(2)7(5)8/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYIFCKJOLEHPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606790 |
Source
|
Record name | 2,5-Dimethylcyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80874-82-4 |
Source
|
Record name | 2,5-Dimethylcyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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